Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate
Description
Ac-Gly-Lys-OMe is a synthetic peptide urokinase substrate. It has been used to characterize the effects of small molecule inhibitors and metal ions on urokinase activity in cell-free assays.
Properties
IUPAC Name |
acetic acid;methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWQLIOZIACTGA-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10236-44-9 (Parent) | |
Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20884768 | |
Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14752-92-2 | |
Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14752-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was N-Acetyl-Gly-Lys methyl ester acetate salt used as a model compound in the study analyzing the impact of phloretin and phloridzin on Maillard reactions?
A1: N-Acetyl-Gly-Lys methyl ester acetate salt, along with N(α)-acetyllysine, were employed in this research to simulate Maillard reactions occurring in food systems more realistically []. These compounds mimic the behavior of lysine residues within proteins, where the free amino group, a key participant in the Maillard reaction, is often already involved in peptide bonds. This allows researchers to isolate and study the reactivity of other potential sites within the lysine structure during the Maillard process.
Q2: How did the inclusion of N-Acetyl-Gly-Lys methyl ester acetate salt in the glucose model system impact the research findings on phloretin and phloridzin?
A2: Even with the free amino group of lysine blocked in the N-Acetyl-Gly-Lys methyl ester acetate salt-glucose model, phloretin and phloridzin still exhibited similar effects on the formation of Maillard reaction products as observed in the lysine-glucose model []. This suggests that these compounds can influence the Maillard reaction pathway by interacting with sugar fragments and reactive carbonyl species generated during the process, rather than solely relying on interactions with the free amino group of lysine. This finding emphasizes the complex mechanisms by which phloretin and phloridzin influence Maillard reactions in food systems.
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